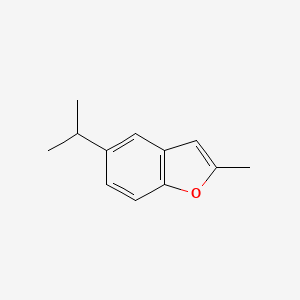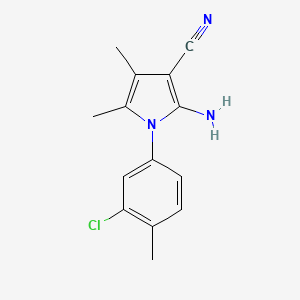
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine. For instance, a reaction between 3-chloro-4-methylbenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate can yield the pyrrole ring.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide intermediate, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the phenyl ring.
2-Amino-1-(3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the dimethyl groups on the pyrrole ring, potentially altering its chemical properties.
Uniqueness
The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and methyl substituents on the phenyl ring, along with the nitrile and amino groups, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H14ClN3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
2-amino-1-(3-chloro-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-8-4-5-11(6-13(8)15)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI 键 |
CQRFUAOLJSRPQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


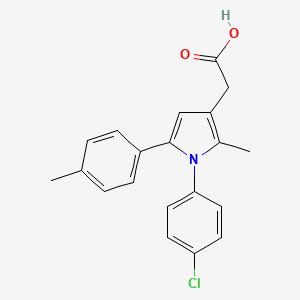
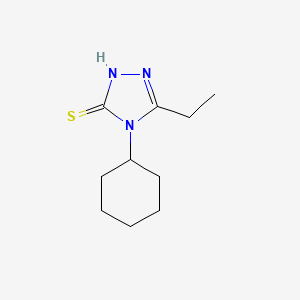

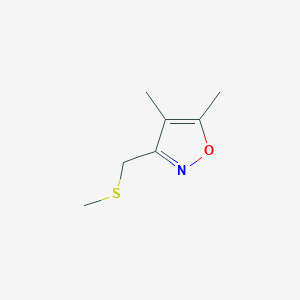
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)


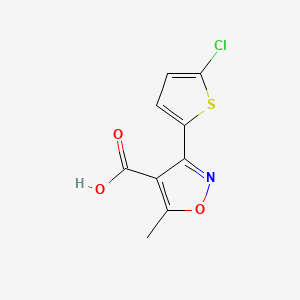

![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

